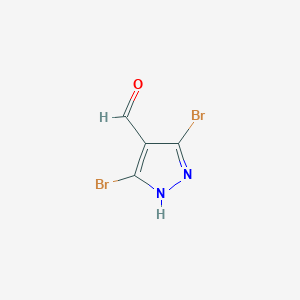
3,5-Dibrom-1H-pyrazol-4-carbaldehyd
Übersicht
Beschreibung
3,5-dibromo-1H-pyrazole-4-carbaldehyde is a chemical compound with the CAS Number: 888484-99-9 . It has a molecular weight of 253.88 and its IUPAC name is 3,5-dibromo-1H-pyrazole-4-carbaldehyde . It is a solid at room temperature .
Synthesis Analysis
The synthesis of 3,5-dibromo-1H-pyrazole-4-carbaldehyde involves the reaction of 3,4,5-tribromo-1H-pyrazole with BuLi in hexane, followed by the addition of DIVIF . The reaction is completed as indicated by TLC . The product is then isolated by quenching the reaction mass into ice-cold water .Molecular Structure Analysis
The InChI code for 3,5-dibromo-1H-pyrazole-4-carbaldehyde is 1S/C4H2Br2N2O/c5-3-2 (1-9)4 (6)8-7-3/h1H, (H,7,8) . The InChI key is BKUYWYXSQUOTIP-UHFFFAOYSA-N .Chemical Reactions Analysis
The 3,5-dibromo-1H-pyrazole-4-carboxylic acid was treated with trifluorosulfonic anhydride to yield sulphonate, and the bromo-benzene was treated with bromine water .Physical And Chemical Properties Analysis
3,5-dibromo-1H-pyrazole-4-carbaldehyde is a solid at room temperature . It has a melting point of 173-174°C .Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Pyrazolderivate sind für ihre antimikrobiellen Eigenschaften bekannt. Die Struktur von 3,5-Dibrom-1H-pyrazol-4-carbaldehyd kann genutzt werden, um Verbindungen zu synthetisieren, die antibakterielle und antifungale Aktivitäten aufweisen. Dies ist besonders relevant bei der Entwicklung neuer Medikamente, die gegen resistente Bakterien- und Pilzstämme wirken können .
Antitumormittel
Der Pyrazolring ist ein häufiges Merkmal in vielen Antitumormitteln. Untersuchungen haben gezeigt, dass die Substitution verschiedener Gruppen am Pyrazolring zu Verbindungen mit signifikanter Antitumoraktivität führen kann. Daher könnte this compound als Vorläufer bei der Synthese dieser potenziellen therapeutischen Mittel dienen .
Antioxidative Eigenschaften
Oxidativer Stress ist ein Faktor bei vielen Krankheiten, und Antioxidantien sind entscheidend, um diesen Stress zu mildern. Pyrazolderivate haben sich als potenzielle Antioxidantien erwiesen. Die spezifischen Substitutionen am Pyrazolring, wie z. B. die in this compound, können auf ihre Wirksamkeit bei der Reduzierung oxidativer Schäden in Zellen untersucht werden .
Agrochemische Forschung
In der agrochemischen Industrie werden Pyrazolderivate auf ihre insektiziden und herbiziden Eigenschaften untersucht. Die strukturellen Merkmale von this compound können modifiziert werden, um diese Eigenschaften zu verbessern, was möglicherweise zur Entwicklung neuer Agrochemikalien führt .
Neuroprotektive Wirkungen
Studien haben gezeigt, dass bestimmte Pyrazolderivate neuroprotektive Wirkungen haben können, indem sie Enzyme wie Acetylcholinesterase hemmen. Dieses Enzym ist am Abbau von Acetylcholin, einem Neurotransmitter, beteiligt, und seine Hemmung kann bei der Behandlung neurodegenerativer Erkrankungen helfen. Die Auswirkungen von this compound auf solche Enzyme könnten ein vielversprechendes Forschungsgebiet sein .
Entzündungshemmende und Antidepressive Aktivitäten
Pyrazolderivate sollen entzündungshemmende und antidepressive Aktivitäten besitzen. Das strukturelle Gerüst von this compound bietet ein Gerüst für die Entwicklung neuer Verbindungen, die biologische Pfade, die an Entzündungen und Depressionen beteiligt sind, modulieren können .
Antiparasitäre Anwendungen
Der Kampf gegen parasitäre Infektionen ist anhaltend, und neue Medikamente sind immer gefragt. Pyrazolderivate wurden als potenzielle Antiparasitika identifiziert. Die Erforschung der Anwendungen von this compound in diesem Bereich könnte zur Entdeckung neuer Behandlungen für parasitäre Krankheiten führen .
Grüne Chemie und Katalyse
Die Synthese von Pyrazolderivaten kann unter Verwendung von Prinzipien der grünen Chemie optimiert werden, z. B. durch den Einsatz nicht-toxischer, kostengünstiger und umweltfreundlicher Katalysatoren. This compound könnte in solchen Syntheseprozessen verwendet werden und zur Entwicklung nachhaltiger chemischer Verfahren beitragen .
Safety and Hazards
Eigenschaften
IUPAC Name |
3,5-dibromo-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2N2O/c5-3-2(1-9)4(6)8-7-3/h1H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUYWYXSQUOTIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(NN=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







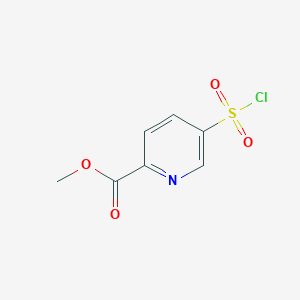
![3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonyl chloride](/img/structure/B1426128.png)
![4,7-difluoro-2,7b-dihydro-1aH-oxireno[2,3-c]chromene](/img/structure/B1426129.png)
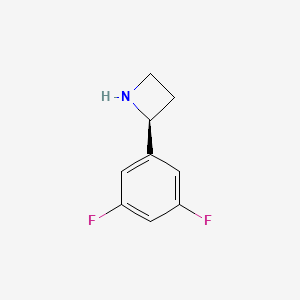
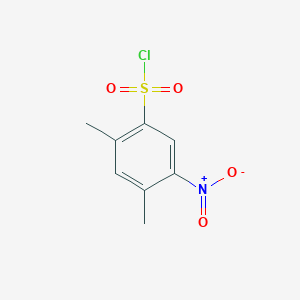
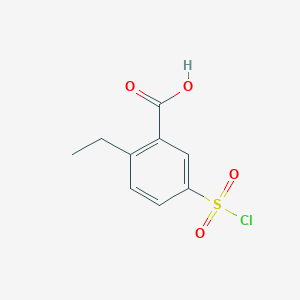
![4-Hydroxybenzo[b]thiophene-2-carbonitrile](/img/structure/B1426135.png)
